

Arotinoid Acid (TTNPB): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Arotinoid acid

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An In-depth Examination of a Potent Synthetic Retinoid for Drug Development Professionals

Abstract

Arotinoid acid, scientifically known as (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), is a synthetic, conformationally restricted analog of retinoic acid.^{[1][2][3]} It is a third-generation retinoid that exhibits high potency and selectivity as an agonist for retinoic acid receptors (RARs).^{[4][5]} This technical guide provides a comprehensive overview of TTNPB, including its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of retinoids.

Chemical Properties and Structure

TTNPB is characterized by a tetramethyl-tetrahydronaphthalene ring system linked to a benzoic acid moiety by a propenyl group. This rigid structure confers greater metabolic stability compared to earlier generations of retinoids.

Property	Value	Reference
Chemical Name	4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid	[1]
Alternative Names	Ro 13-7410, AGN191183	[1][6]
CAS Number	71441-28-6	[4][5]
Molecular Formula	C ₂₄ H ₂₈ O ₂	[4][5]
Molecular Weight	348.48 g/mol	[1][5]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 10 mM in DMSO	[5]

Mechanism of Action: A Potent RAR Agonist

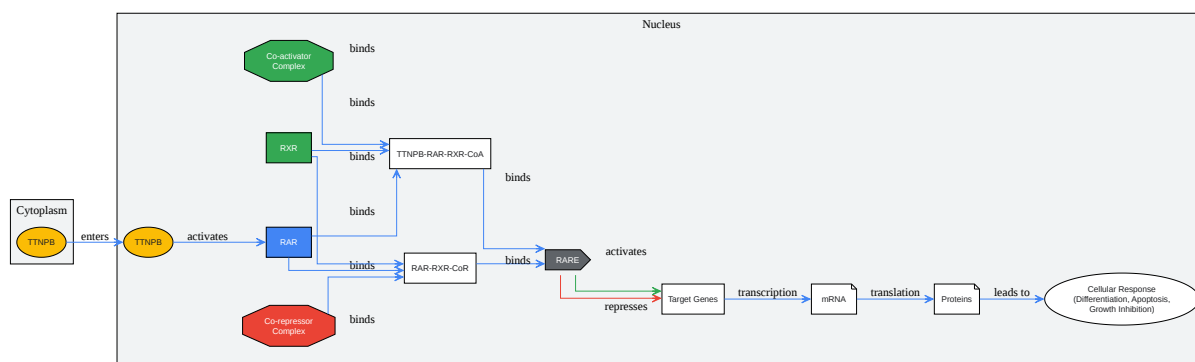
TTNPB exerts its biological effects by acting as a potent agonist of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[7][8] The mechanism involves the following key steps:

- **Ligand Binding:** TTNPB binds with high affinity to the ligand-binding domain (LBD) of RARs (subtypes α , β , and γ). [7]
- **Heterodimerization:** Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs). [7][8]
- **DNA Binding:** The RXR-RAR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. [7][8]
- **Transcriptional Regulation:** In the absence of a ligand, the heterodimer can recruit co-repressor proteins, suppressing gene transcription. The binding of TTNPB induces a conformational change that leads to the dissociation of co-repressors and the recruitment of

co-activator proteins. This complex then modulates the transcription of target genes that control critical cellular processes such as cell growth, differentiation, and apoptosis.[8]

It is noteworthy that while RARs can bind both all-trans-retinoic acid and 9-cis-retinoic acid, RXRs only bind 9-cis-retinoic acid.[7] In the context of the RXR-RAR heterodimer, the RAR subunit typically dominates, and its activation by an agonist like TTNPB is the primary trigger for the downstream signaling cascade.[7]

Signaling Pathway Diagram



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Caption: TTNPB signaling pathway.

Quantitative Biological Data

TTNPB is a highly potent retinoid, as demonstrated by its low nanomolar binding affinities and inhibitory concentrations.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity

Receptor Subtype	IC ₅₀ (nM)	K _d (nM)	Reference
Human RAR α	5.1	-	[6][9]
Human RAR β	4.5	-	[6][9]
Human RAR γ	9.3	-	[6][9]
Mouse RAR α	3.8	2.5	[9]
Mouse RAR β	4.0	2.7	[9]
Mouse RAR γ	4.5	1.8	[9]

Table 2: In Vitro Efficacy

Cell Line	Assay	EC ₅₀ (nM)	Effect	Reference
JEG-3	Luciferase Reporter Gene Assay (mRAR α activation, 24h)	~1-10	Gene Activation	[2]
JEG-3	Luciferase Reporter Gene Assay (mRAR β activation, 24h)	~1-10	Gene Activation	[2]
JEG-3	Luciferase Reporter Gene Assay (mRAR γ activation, 24h)	~1-10	Gene Activation	[2]
Human/Mouse Pluripotent Stem Cells	Intermediate Mesoderm Formation	-	Differentiation	[4]
Chick Caudal Neural Plate Explants	Neuronal Differentiation	-	Differentiation	[4]
Myeloid Progenitors (MDS patients)	Granulocyte Differentiation	-	Growth and Differentiation	[4]

Table 3: Cellular Growth Inhibition

Cell Line	IC ₅₀ (nM)	Effect	Reference
Mouse Limb Bud Cells	0.14	Inhibition of Chondrogenesis	[9]
Normal Human Mammary Epithelial (184)	-	Growth Inhibition	[9]
T47D (Breast Cancer)	-	G0/G1 Cell Cycle Arrest, Apoptosis	[9]
MXT-HS (Mammary Tumor)	-	Apoptosis	[9]

Experimental Protocols

Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of TTNPB for RARs.

Objective: To determine the IC₅₀ value of TTNPB for each RAR subtype by measuring its ability to compete with a radiolabeled retinoic acid for binding to the receptor.

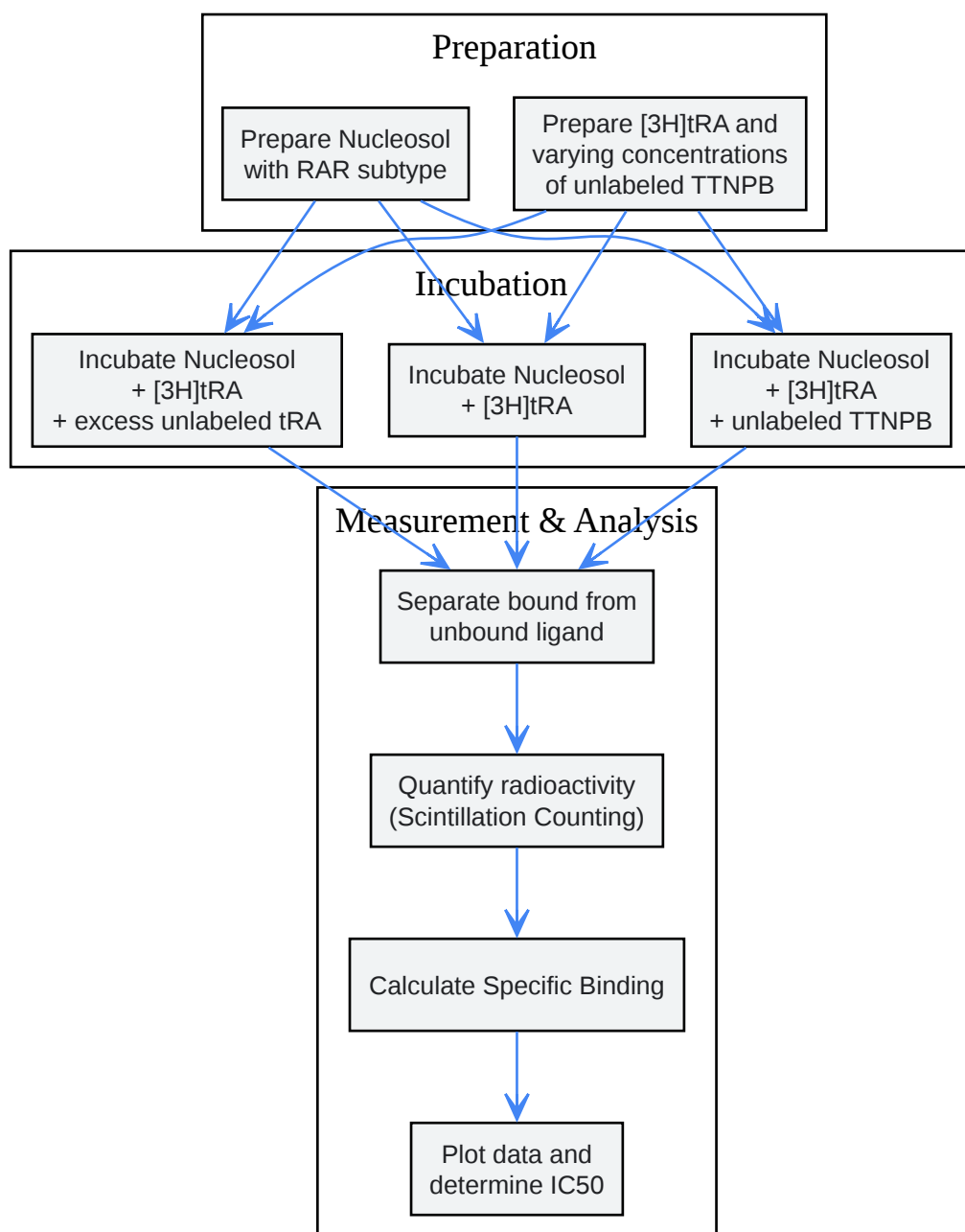
Materials:

- Nucleosol preparations from COS-1 cells transfected with cDNA for the specific RAR subtype.
- [³H]tRA (tritiated all-trans-retinoic acid).
- Unlabeled TTNPB at various concentrations.
- Assay buffer.
- Scintillation counter.

Procedure:

- Incubate a fixed concentration of [^3H]tRA (e.g., 5 nM) with the nucleosol preparation for the specific RAR subtype.
- In parallel, incubate the [^3H]tRA and nucleosol with varying concentrations of unlabeled TTNPB.
- To determine non-specific binding, include a control with a 100-fold molar excess of unlabeled tRA.
- After incubation, separate the bound from unbound radioligand.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the TTNPB concentration to determine the IC_{50} value.[\[6\]](#)

Experimental Workflow: Competitive Binding Assay



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Caption: Workflow for a competitive binding assay.

Luciferase Reporter Gene Assay

This protocol is for assessing the functional activity of TTNPB in activating RAR-mediated gene transcription.

Objective: To measure the dose-dependent activation of a specific RAR subtype by TTNPB.

Materials:

- JEG-3 cells (or other suitable cell line).
- Expression plasmid for the desired RAR subtype (mRAR α , β , or γ).
- Luciferase reporter plasmid containing a RARE.
- Transfection reagent.
- TTNPB at various concentrations.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Co-transfect the JEG-3 cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid.
- After transfection, treat the cells with varying concentrations of TTNPB.
- Incubate the cells for a specified period (e.g., 24 or 72 hours).^[2]
- Lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer.
- Plot the luciferase activity against the logarithm of the TTNPB concentration to determine the EC₅₀ value.^[2]

Applications in Research

TTNPB is a valuable tool in various research areas:

- **Stem Cell Biology:** It is used in combination with other small molecules to induce the differentiation of pluripotent stem cells into specific lineages, such as intermediate mesoderm and neurons.[4] It also plays a role in the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[4]
- **Cancer Research:** TTNPB has been shown to inhibit the growth of both normal and malignant breast cells by inducing G1 cell cycle arrest and apoptosis.[9] Its pro-apoptotic and anti-proliferative effects are being investigated in various cancer models.
- **Developmental Biology:** Due to its potent teratogenic effects, TTNPB is used as a model compound to study the role of retinoic acid signaling in embryonic development.[2][3]

Synthesis

The synthesis of **arotinoid acid** and its analogs has been a subject of interest in medicinal chemistry. While detailed, step-by-step protocols are often proprietary, the general approach involves the construction of the substituted naphthalene ring system, followed by the formation of the propenyl linkage and the final attachment of the benzoic acid moiety.

Conclusion

Arotinoid acid (TTNPB) is a potent and selective RAR agonist with significant utility in biomedical research. Its high affinity for RARs and its ability to modulate gene expression make it a powerful tool for studying the roles of retinoic acid signaling in a variety of biological processes. For drug development professionals, TTNPB serves as a reference compound for the design and evaluation of novel retinoids with improved therapeutic indices. Further research into the specific downstream targets and the long-term effects of TTNPB will continue to enhance our understanding of its therapeutic potential and limitations.

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